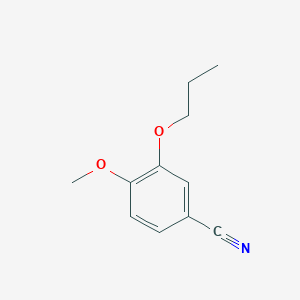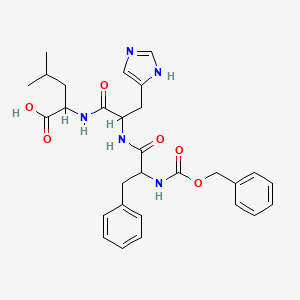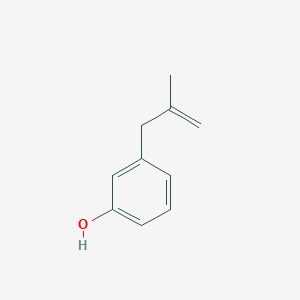
(S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of (S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the use of hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
(S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In the industry, it is used in the development of new materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the desired pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
(S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate can be compared with other piperidine derivatives, such as 4-chloro-N-(3S)-6,6-dimethylpiperidin-3-yl-5-(trifluoromethyl)pyrimidin-2-amine . While both compounds share a similar piperidine core, their unique substituents and functional groups confer different chemical and biological properties. This uniqueness makes this compound a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S)-6,6-dimethylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-12(4,5)13-8-9/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1 |
Clave InChI |
RHNFTJZIJSQCAZ-VIFPVBQESA-N |
SMILES isomérico |
CC1(CC[C@@H](CN1)NC(=O)OC(C)(C)C)C |
SMILES canónico |
CC1(CCC(CN1)NC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13903223.png)

![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanone](/img/structure/B13903233.png)




![[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B13903255.png)





![N-[1-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B13903303.png)
